molecular formula C18H18N2O5S2 B2507503 2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 923502-46-9

2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2507503
CAS No.: 923502-46-9
M. Wt: 406.47
InChI Key: GHNOPLDUCXDRDK-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylsulfonyl group, a dimethoxybenzo[d]thiazolyl moiety, and an acetamide linkage, which together contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the benzylsulfonyl group is often carried out via sulfonylation reactions using benzyl sulfonyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the acetamide linkage, which can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, modulating their activity. The dimethoxybenzo[d]thiazolyl moiety can participate in π-π interactions with aromatic residues in proteins, affecting their function. The acetamide linkage provides stability to the molecule, allowing it to maintain its bioactive conformation.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound shares the benzo[d]thiazole core but differs in the substituents attached to it.

    2-(benzo[d]thiazol-2-yl)phenol: Another similar compound with a phenol group instead of the benzylsulfonyl and acetamide groups.

Uniqueness

2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide is unique due to the combination of its benzylsulfonyl, dimethoxybenzo[d]thiazolyl, and acetamide groups, which confer distinct chemical and biological properties

Biological Activity

2-(Benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure consisting of a benzylsulfonyl group, a dimethoxybenzo[d]thiazolyl moiety, and an acetamide linkage. This combination is believed to contribute to its diverse biological effects.

Property Details
IUPAC Name 2-benzylsulfonyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide
CAS Number 923502-46-9
Molecular Formula C18H18N2O5S2
Molecular Weight 402.47 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzylsulfonyl group may modulate enzyme activity or receptor interactions, while the dimethoxybenzo[d]thiazol moiety can engage in π-π stacking interactions with aromatic residues in proteins. The acetamide linkage enhances the stability of the compound.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluated the effects of various benzothiazole derivatives on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The findings indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis.

  • Case Study : A derivative from a related study demonstrated a notable decrease in IL-6 and TNF-α levels in RAW264.7 macrophages, indicating anti-inflammatory effects alongside anticancer activity .

Anti-inflammatory Activity

The compound's ability to inhibit inflammatory cytokines suggests potential use in treating inflammatory diseases. It was found to reduce the expression levels of IL-6 and TNF-α in vitro.

Activity Cell Line / Model Effect Observed
AnticancerA431Significant inhibition of cell proliferation
A549Induction of apoptosis
Anti-inflammatoryRAW264.7Decreased IL-6 and TNF-α levels

Comparative Analysis

Compared to other benzothiazole derivatives, this compound shows unique properties due to its specific functional groups. While many benzothiazole derivatives have been documented for their anticancer activities, this compound's dual action against cancer and inflammation distinguishes it from others.

Properties

IUPAC Name

2-benzylsulfonyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-24-13-8-9-14(25-2)17-16(13)20-18(26-17)19-15(21)11-27(22,23)10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNOPLDUCXDRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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